molecular formula C6H4IN3 B1397152 7-Iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 889451-26-7

7-Iodo-5H-pyrrolo[2,3-B]pyrazine

Cat. No. B1397152
M. Wt: 245.02 g/mol
InChI Key: YGZUTCSWHPWNMC-UHFFFAOYSA-N
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Description

“7-Iodo-5H-pyrrolo[2,3-B]pyrazine” is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities .


Molecular Structure Analysis

The molecular structure of “7-Iodo-5H-pyrrolo[2,3-B]pyrazine” includes a pyrrole ring and a pyrazine ring . The InChI code for a similar compound, “7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine”, is 1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 .

Scientific Research Applications

Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have potential use in medicine and agriculture . They have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

The synthetic methods for these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . Despite the importance of the pyrrolopyrazine scaffold, the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .

According to a review article , pyrrolopyrazine derivatives exhibited various biological activities. Pyrrolo [1,2-a] pyrazine derivatives showed more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Despite the importance of the pyrrolopyrazine scaffold, the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

According to a review article , pyrrolopyrazine derivatives exhibited various biological activities. Pyrrolo [1,2-a] pyrazine derivatives showed more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Despite the importance of the pyrrolopyrazine scaffold, the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Safety And Hazards

For safety, it is recommended to avoid breathing mist, gas, or vapors of “7-Iodo-5H-pyrrolo[2,3-B]pyrazine”. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The pyrrolopyrazine structure, including “7-Iodo-5H-pyrrolo[2,3-B]pyrazine”, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZUTCSWHPWNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729603
Record name 7-Iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-5H-pyrrolo[2,3-B]pyrazine

CAS RN

889451-26-7
Record name 7-Iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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